2-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Scientific Research Applications
2-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
Target of Action
The primary target of 2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, which is necessary for the kinase’s activity . This inhibition disrupts the normal progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the G1/S transition, and its inhibition can lead to cell cycle arrest in the G1 phase . This disruption can prevent the replication of DNA and the division of cells .
Pharmacokinetics
It is known that the compound has a molecular weight of 34684 , which suggests it may have good membrane permeability. The compound is also stored at 28°C, indicating its stability at low temperatures .
Result of Action
The inhibition of CDK2 by 2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine results in significant anti-proliferative effects . It has been shown to inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . The compound also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. Specifically, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This interaction suggests that 2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine may play a role in cell cycle regulation .
Cellular Effects
In cellular studies, 2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine has shown significant inhibitory effects on the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . This suggests that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is believed to involve its binding interactions with biomolecules, such as CDK2 . This interaction can lead to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, making it a sustainable approach to synthesizing this compound . The reaction conditions involve the use of microwave irradiation, which significantly reduces the reaction time and increases the yield of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the microwave-assisted synthesis. This would require specialized equipment to handle large-scale microwave reactions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds are known for their antiviral and antimicrobial properties.
Uniqueness
2-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-chlorobenzylsulfanyl group and the dimethyl substitution on the triazolopyrimidine core can enhance its interactions with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4S/c1-9-7-10(2)19-13(16-9)17-14(18-19)20-8-11-5-3-4-6-12(11)15/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHODCEFOLIKJDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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